molecular formula C17H15N3OS B2622368 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-59-0

2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2622368
CAS No.: 896337-59-0
M. Wt: 309.39
InChI Key: WKTISMAFSMBGNT-UXBLZVDNSA-N
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Description

2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-mercaptopyridine with cinnamyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • 2-(phenylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • 2-(allylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Uniqueness

2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of the cinnamylthio group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

9-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-13-7-5-11-20-15(13)18-16(19-17(20)21)22-12-6-10-14-8-3-2-4-9-14/h2-11H,12H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTISMAFSMBGNT-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=NC2=O)SC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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